
3-(2-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione
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Description
3-(2-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione is a useful research compound. Its molecular formula is C13H13BrN2O2 and its molecular weight is 309.163. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-(2-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its anti-inflammatory, analgesic, and antimicrobial effects.
Chemical Structure
The compound belongs to the piperazine family and features a cyclopropyl group and a bromophenyl moiety. Its structural formula can be represented as follows:
1. Antidepressant Activity
Research indicates that analogs of piperazine-2,5-dione exhibit significant antidepressant effects. In a study evaluating various derivatives, compounds similar to this compound demonstrated a reduction in immobility time in the forced swim test, which is indicative of antidepressant activity. For instance, certain derivatives showed a decrease in immobility duration by approximately 70%, comparable to fluoxetine, a standard antidepressant .
2. Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory and analgesic properties. In vivo studies revealed that at a dosage of 10 mg/kg, several derivatives exhibited notable anti-inflammatory effects. The mechanism appears to be linked to the modulation of inflammatory mediators, suggesting that the compound may act similarly to conventional anti-inflammatory drugs .
3. Antimicrobial Activity
In silico studies have predicted that derivatives containing the 2-bromophenyl group exhibit antimicrobial properties against Mycobacterium tuberculosis. Specifically, compounds were found to have minimum inhibitory concentrations (MIC) in the range of 23-24 µM against M. tuberculosis H37Rv . This suggests potential applications in treating tuberculosis.
Data Summary
Activity | Effect | Reference |
---|---|---|
Antidepressant | Decreased immobility time (up to 70%) | |
Anti-inflammatory | Significant reduction in inflammation markers | |
Antimicrobial | MIC = 23-24 µM against M. tuberculosis |
Case Studies
A notable study involved synthesizing various piperazine derivatives and evaluating their biological activities. Among these, compounds with structural similarities to this compound were highlighted for their promising pharmacological profiles.
In another investigation focusing on antitubercular activity, several compounds were screened using the Microplate Alamar Blue Assay method, confirming their efficacy against mycobacterial strains . This reinforces the potential of this compound class in developing new therapeutic agents.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-cyclopropylpiperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-10-4-2-1-3-9(10)12-13(18)16(8-5-6-8)7-11(17)15-12/h1-4,8,12H,5-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRMGWFQGIFYKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)NC(C2=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.